molecular formula C17H20N2O3 B5163908 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5163908
M. Wt: 300.35 g/mol
InChI Key: VMLMHJMGLSHFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, also known as AZD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The chemical structure of AZD consists of an isoindole ring system fused with a pyrrolidine ring, which confers unique biochemical and physiological properties to this compound.

Mechanism of Action

The mechanism of action of 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity, which allows for the selective inhibition of specific enzymes and pathways. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. One area of interest is in the development of new drugs for the treatment of cancer, based on the anticancer activity of this compound. Additionally, research on the mechanism of action of this compound could lead to the identification of new targets for drug development. Finally, further studies are needed to fully understand the potential toxicity of this compound and to develop safe and effective dosing regimens for its use in humans.

Synthesis Methods

The synthesis of 2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(1-azepanyl)-3-oxopropionic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been optimized to yield high purity and high yields of this compound.

Scientific Research Applications

2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anticancer activity, and several studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Properties

IUPAC Name

2-[3-(azepan-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-15(18-10-5-1-2-6-11-18)9-12-19-16(21)13-7-3-4-8-14(13)17(19)22/h3-4,7-8H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLMHJMGLSHFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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